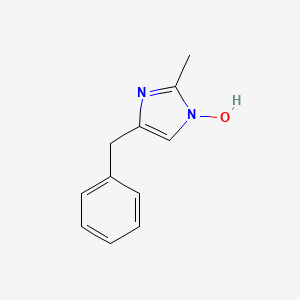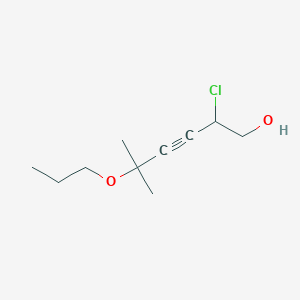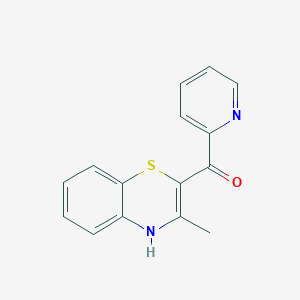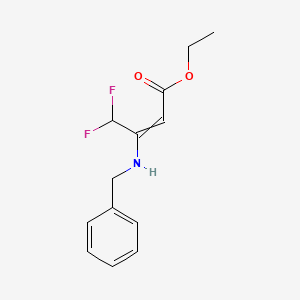
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride is an organic compound characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a 2-imidodicarbonic dichloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride typically involves the reaction of 2,2-dimethylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
[ \text{2,2-Dimethylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, improved safety, and higher yields.
化学反应分析
Types of Reactions
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and amines.
Reduction: Reduction reactions can convert the dichloride to corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate hydrolysis.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding urea derivative, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic applications, where it acts as a key intermediate in forming more complex molecules.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropylamine: A precursor in the synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride.
Phosgene: Used in the synthesis of various carbonyl-containing compounds.
2,2-Dimethylpropane: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to its specific combination of a 2,2-dimethylpropyl group and an imidodicarbonic dichloride moiety. This structure imparts distinct reactivity and makes it valuable in specialized synthetic applications.
属性
CAS 编号 |
90664-61-2 |
|---|---|
分子式 |
C7H11Cl2NO2 |
分子量 |
212.07 g/mol |
IUPAC 名称 |
N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2,3)4-10(5(8)11)6(9)12/h4H2,1-3H3 |
InChI 键 |
REVQCBGXLYITRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN(C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)






![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)

![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)


![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
